molecular formula C6H8O B13535227 3-(Prop-2-YN-1-YL)oxetane

3-(Prop-2-YN-1-YL)oxetane

Cat. No.: B13535227
M. Wt: 96.13 g/mol
InChI Key: HQINVMXXAPFZPV-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)oxetane: is a chemical compound with the molecular formula C6H8O2. It is a member of the oxetane family, which are four-membered cyclic ethers containing an oxygen atom. The presence of the prop-2-yn-1-yl group attached to the oxetane ring makes this compound particularly interesting due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for oxetanes often involve large-scale epoxide opening reactions or photoredox methods, optimized for higher yields and purity. Specific conditions such as temperature, solvent, and catalysts are adjusted to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxetanes can undergo oxidation reactions, often leading to the formation of more complex oxygen-containing compounds.

    Reduction: Reduction reactions can convert oxetanes into alcohols or other reduced forms.

    Substitution: Oxetanes can participate in substitution reactions, where the oxygen atom or other substituents are replaced by different groups.

Common Reagents and Conditions:

Major Products:

  • The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Oxetanes are used in the development of new materials with unique properties, such as improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which 3-(Prop-2-YN-1-YL)oxetane exerts its effects involves its ability to participate in various chemical reactions due to the strained nature of the oxetane ring. The ring strain makes it more reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

  • 2-Methyloxetane
  • 2,2-Dimethyloxetane
  • Tetrahydrofuran (THF)

Comparison:

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

3-prop-2-ynyloxetane

InChI

InChI=1S/C6H8O/c1-2-3-6-4-7-5-6/h1,6H,3-5H2

InChI Key

HQINVMXXAPFZPV-UHFFFAOYSA-N

Canonical SMILES

C#CCC1COC1

Origin of Product

United States

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